molecular formula C7H7BrIN B13252341 5-Bromo-2-(iodomethyl)-4-methylpyridine

5-Bromo-2-(iodomethyl)-4-methylpyridine

Cat. No.: B13252341
M. Wt: 311.95 g/mol
InChI Key: PPKILFMFSUCOIB-UHFFFAOYSA-N
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Description

5-Bromo-2-(iodomethyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(iodomethyl)-4-methylpyridine typically involves halogenation reactions. One common method is the bromination of 2-(iodomethyl)-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(iodomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated pyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(iodomethyl)-4-methylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(iodomethyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative with similar reactivity and applications in organic synthesis.

    2-Bromo-4-methylpyridine: Lacks the iodine atom but shares similar chemical properties and reactivity.

    4-Bromo-2-(iodomethyl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

5-Bromo-2-(iodomethyl)-4-methylpyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and enable a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in medicinal chemistry.

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

5-bromo-2-(iodomethyl)-4-methylpyridine

InChI

InChI=1S/C7H7BrIN/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,3H2,1H3

InChI Key

PPKILFMFSUCOIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)CI

Origin of Product

United States

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